

Application Notes and Protocols for the Synthesis of 1-Bromo-2-ethylcyclohexane

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Compound of Interest

Compound Name: 1-Bromo-2-ethylcyclohexane

Cat. No.: B2762537

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Abstract: This document provides detailed protocols for the synthesis of **1-bromo-2-ethylcyclohexane**, a valuable alkyl halide intermediate in organic synthesis. Two primary, robust methods are presented: the conversion of 2-ethylcyclohexanol to **1-bromo-2-ethylcyclohexane** using phosphorus tribromide (PBr_3), and the free-radical bromination of ethylcyclohexane using N-bromosuccinimide (NBS). These protocols are designed to be clear and reproducible for researchers, scientists, and professionals in drug development. This guide includes in-depth experimental procedures, an analysis of the chemical principles, safety precautions, and predicted characterization data.

Introduction

1-Bromo-2-ethylcyclohexane is a key synthetic intermediate whose structure allows for a variety of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemical and regiochemical control during its synthesis is crucial as it dictates the properties of the final products. This guide details two distinct and reliable methods for the preparation of **1-bromo-2-ethylcyclohexane**, each with its own advantages and considerations.

Method A: Bromination of 2-Ethylcyclohexanol with Phosphorus Tribromide (PBr_3) This method is a classic and efficient way to convert a secondary alcohol to an alkyl bromide. The reaction with PBr_3 is known to proceed with inversion of configuration and is less prone to the carbocation rearrangements that can occur when using hydrobromic acid.

Method B: Free-Radical Bromination of Ethylcyclohexane with N-Bromosuccinimide (NBS) This approach utilizes a free-radical chain reaction to substitute a hydrogen atom on the cyclohexane ring with a bromine atom. The use of NBS provides a low and constant concentration of bromine, which favors selective allylic or benzylic bromination, and in the case of alkanes, it can lead to the preferential formation of the most stable radical intermediate. For ethylcyclohexane, this is expected to be the secondary radical, leading to **1-bromo-2-ethylcyclohexane** as a major product.

Reagents and Equipment

Reagent Properties

Reagent	Formula	MW (g/mol)	BP (°C)	Density (g/mL)	Hazards
2-Ethylcyclohexanol	C ₈ H ₁₆ O	128.21	187-189	0.923	Irritant
Phosphorus Tribromide	PBr ₃	270.69	173	2.852	Corrosive, Water-reactive, Toxic
Ethylcyclohexane	C ₈ H ₁₆	112.21	131.8	0.788	Flammable, Irritant
N-Bromosuccinimide	C ₄ H ₄ BrNO ₂	177.98	-	2.098	Irritant, Lachrymator
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	34.6	0.713	Highly Flammable, Peroxide former
Dichloromethane	CH ₂ Cl ₂	84.93	39.6	1.326	Carcinogen, Irritant
Sodium Bicarbonate	NaHCO ₃	84.01	-	2.20	-
Anhydrous MgSO ₄	MgSO ₄	120.37	-	2.66	-

Equipment

- Round-bottom flasks
- Reflux condenser
- Separatory funnel

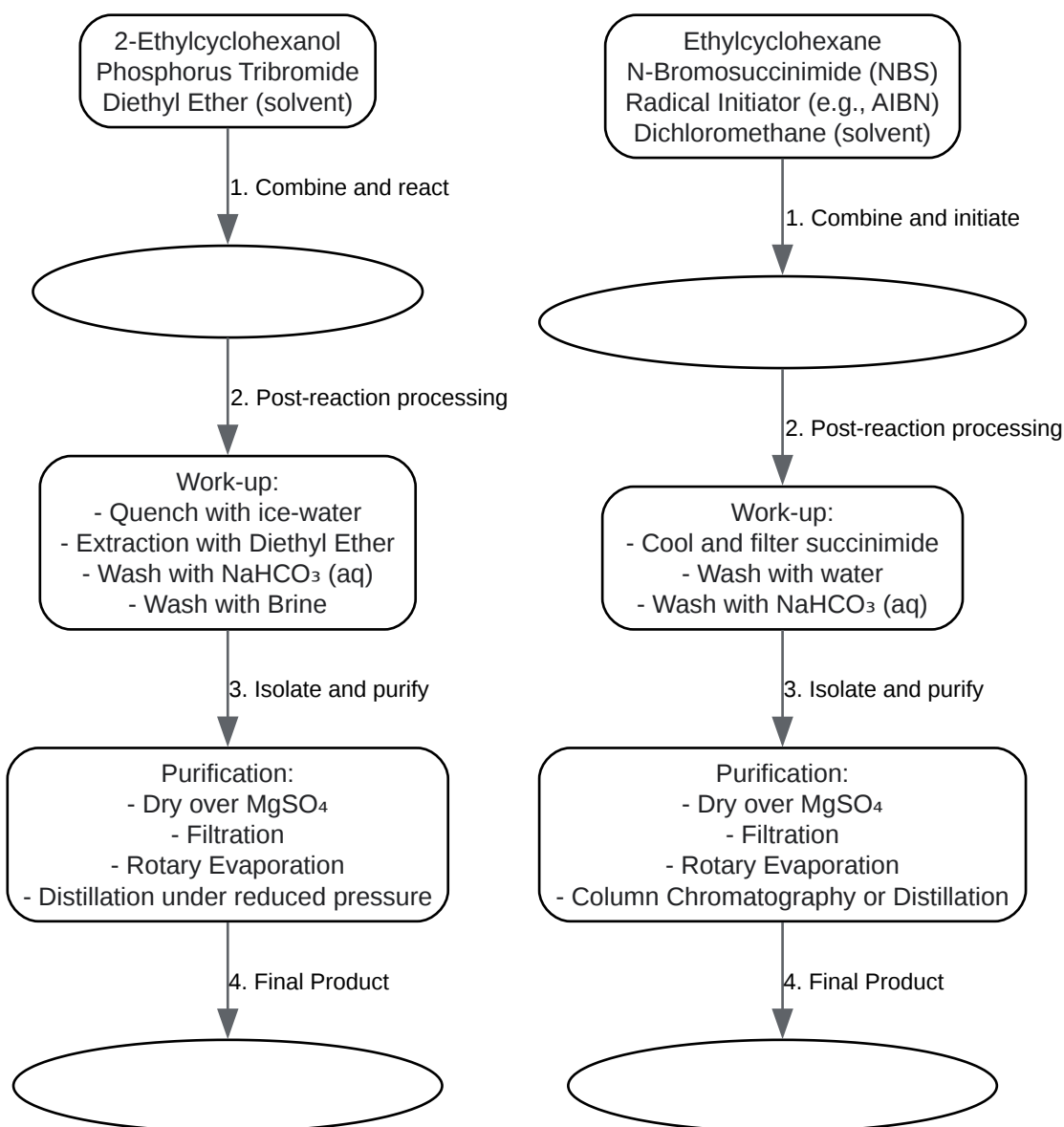
- Magnetic stirrer and stir bars
- Heating mantle
- Ice bath
- Rotary evaporator
- Distillation apparatus
- UV lamp (for Method B)
- Standard laboratory glassware

Experimental Protocols

Method A: Synthesis from 2-Ethylcyclohexanol using PBr_3

This protocol describes the conversion of 2-ethylcyclohexanol to **1-bromo-2-ethylcyclohexane**. The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism, resulting in an inversion of stereochemistry at the carbon bearing the hydroxyl group.

Reaction Workflow



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